Flumetover
Overview
Description
Flumetover, known chemically as N-ethyl-3’,4’-dimethoxy-N-methyl-5-(trifluoromethyl)(1,1’-biphenyl)-2-carboxamide , is a fluorinated fungicide. It is primarily used in agricultural settings to protect crops from fungal infections. The compound is characterized by its high efficacy and stability, making it a valuable tool in modern agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flumetover is synthesized through a multi-step process involving the following key steps:
Formation of the biphenyl core: The synthesis begins with the formation of the biphenyl core through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Methoxylation: The aromatic rings are methoxylated using methanol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Flumetover undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives with altered chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Flumetover has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of fluorinated organic molecules and their reactivity.
Biology: this compound is studied for its effects on fungal cell membranes and its potential as a fungicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antifungal treatments.
Industry: this compound is used in the development of new agricultural products and formulations to enhance crop protection
Mechanism of Action
Flumetover exerts its effects by disrupting the cell membranes of fungi. It targets specific enzymes involved in the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting these enzymes, this compound compromises the integrity of the cell membrane, leading to cell death. The molecular pathways involved include the inhibition of squalene epoxidase and other enzymes critical for ergosterol biosynthesis .
Comparison with Similar Compounds
Flumetover is unique among fungicides due to its trifluoromethyl group, which enhances its stability and efficacy. Similar compounds include:
Fluconazole: Another antifungal agent with a different mechanism of action, targeting cytochrome P450 enzymes.
Itraconazole: A triazole antifungal that also inhibits ergosterol synthesis but with a different chemical structure.
Ketoconazole: An imidazole antifungal with a broader spectrum of activity but less stability compared to this compound
This compound stands out due to its high stability, efficacy, and specific targeting of fungal cell membrane synthesis, making it a valuable tool in both agricultural and scientific research .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-ethyl-N-methyl-4-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-5-23(2)18(24)14-8-7-13(19(20,21)22)11-15(14)12-6-9-16(25-3)17(10-12)26-4/h6-11H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOXDUJCOHBXRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165520 | |
Record name | 2-(3,4-Dimethoxyphenyl)-N-ethyl-alpha,alpha,alpha-trifluoro-N-methyl-p-toluamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154025-04-4 | |
Record name | Flumetover | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154025-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flumetover [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154025044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dimethoxyphenyl)-N-ethyl-alpha,alpha,alpha-trifluoro-N-methyl-p-toluamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUMETOVER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26UEP3Z5W8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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